Product packaging for (5-Isopropylpyridin-2-yl)methanamine(Cat. No.:)

(5-Isopropylpyridin-2-yl)methanamine

Cat. No.: B13511795
M. Wt: 150.22 g/mol
InChI Key: RYHAVPRXWYVIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Isopropylpyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B13511795 (5-Isopropylpyridin-2-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(5-propan-2-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5,10H2,1-2H3

InChI Key

RYHAVPRXWYVIJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CN

Origin of Product

United States

Systematic Nomenclature and Structural Features Within Pyridine Chemistry

(5-Isopropylpyridin-2-yl)methanamine belongs to the extensive family of pyridine (B92270) compounds, which are heterocyclic organic molecules featuring a six-membered ring composed of five carbon atoms and one nitrogen atom. The systematic name of this compound provides a clear description of its molecular architecture. The parent structure is a pyridine ring, and the substituents are indicated by their names and positions on the ring. The numbering of the pyridine ring begins at the nitrogen atom and proceeds clockwise.

PropertyValue
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
IUPAC NameThis compound
SMILES CodeCC(C)c1ccnc(c1)CN

This data is compiled from publicly available chemical databases.

Significance of Pyridylmethanamine Scaffolds in Modern Organic Synthesis Research

The pyridylmethanamine scaffold, which forms the core of (5-Isopropylpyridin-2-yl)methanamine, is a privileged structure in the realm of organic synthesis and medicinal chemistry. nih.govresearchgate.net Pyridine (B92270) and its derivatives are found in a vast array of natural products, including vitamins and alkaloids, and are integral components of numerous FDA-approved drugs. lifechemicals.comnih.gov The inclusion of a pyridine ring in a molecule can enhance its pharmacological properties and bioavailability. researchgate.net

The pyridylmethanamine moiety, in particular, offers several advantages in drug design. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. The methanamine group provides a basic center and a site for further chemical modification, allowing for the fine-tuning of the molecule's properties to optimize its interaction with a specific target. Researchers have extensively utilized pyridylmethanamine scaffolds in the synthesis of compounds with a wide range of biological activities. researchgate.net

Applications of 5 Isopropylpyridin 2 Yl Methanamine in Advanced Organic Synthesis and Materials Research

As a Versatile Building Block for Complex Heterocyclic Systems

The inherent reactivity of the pyridyl and methanamine groups in (5-Isopropylpyridin-2-yl)methanamine positions it as a valuable precursor for the synthesis of intricate heterocyclic structures. The pyridine (B92270) nitrogen offers a site for coordination and catalysis, while the primary amine of the methanamine group is a potent nucleophile, ideal for forming new carbon-nitrogen bonds.

Construction of Fused Pyridine Derivatives

The synthesis of fused pyridine derivatives is a cornerstone of medicinal and materials chemistry, as these scaffolds are present in numerous bioactive compounds and functional materials. ias.ac.inbohrium.com General synthetic strategies often involve the cyclization of appropriately substituted pyridine precursors. ias.ac.in For a molecule like this compound, the methanamine side chain can be elaborated and then induced to cyclize onto the pyridine ring, or a reaction can be initiated at the pyridine ring that subsequently involves the amino group. While direct examples of using this compound for this purpose are not extensively documented, established methods for creating fused systems like pyrido[1,2-a]pyrimidines or indolizidines could theoretically be adapted.

Fused Heterocycle Class General Synthetic Approach Potential Role of this compound
Pyrido[1,2-a]pyrimidinesCondensation of 2-aminopyridines with β-dicarbonyl compounds or their equivalents.The methanamine group could be transformed into a reactive intermediate to participate in cyclization.
IndolizidinesIntramolecular cyclization of N-substituted pyridine derivatives.The amine could be functionalized with a chain bearing an electrophilic center to facilitate cyclization.
Pyrazolo[3,4-b]pyridinesCyclization of hydrazinopyridines with suitable reagents.Derivatization of the methanamine to a hydrazine (B178648) followed by intramolecular cyclization could be a viable route. nih.gov

This table presents potential synthetic applications based on the known reactivity of similar pyridine derivatives.

Synthesis of Complex Polycyclic Scaffolds

Polycyclic scaffolds are prevalent in natural products and pharmacologically active molecules, and their synthesis is a significant objective in organic chemistry. rsc.orgnih.gov One-pot reactions and cascade cyclizations are powerful tools for the efficient construction of these complex structures. rsc.org The bifunctional nature of this compound makes it an attractive starting point for such transformations. For instance, the amino group could be used to form an initial bond with another reactant, bringing it into proximity with the pyridine ring to facilitate a subsequent intramolecular cyclization, thereby building a new ring system.

Integration into Macrocyclic Architectures

Macrocycles are of great interest due to their unique conformational properties and their ability to bind to challenging biological targets. nih.gov The synthesis of macrocycles often relies on high-dilution techniques or template-directed reactions to favor intramolecular cyclization over intermolecular polymerization. This compound can serve as a key component in macrocyclization reactions, where the amine group can be linked to another functional group, either on the same molecule or a different one, to form a large ring. The pyridine unit can impart a degree of rigidity to the resulting macrocycle.

Role in Ligand Design for Catalysis and Coordination Chemistry

The pyridine and amine functionalities of this compound make it an excellent candidate for the development of ligands for metal catalysts and coordination complexes. The nitrogen atoms of both the pyridine ring and the amino group can act as Lewis bases, donating their lone pairs of electrons to a metal center.

Development of Bidentate and Polydentate Ligands Incorporating the Pyridylmethanamine Moiety

Bidentate and polydentate ligands are crucial in coordination chemistry and catalysis as they form more stable complexes with metal ions compared to their monodentate counterparts, a phenomenon known as the chelate effect. The pyridylmethanamine structure is a classic bidentate N,N'-donor ligand framework. nih.gov By modifying the amine group of this compound, a variety of bidentate and even polydentate ligands can be synthesized. For example, reaction with aldehydes or ketones can yield Schiff base ligands, while alkylation or arylation of the amine can introduce other coordinating groups.

Ligand Type Synthetic Modification Coordinating Atoms
Bidentate Schiff BaseReaction of the amine with an aldehyde or ketone.Pyridine Nitrogen, Imine Nitrogen
Bidentate AmineAlkylation or arylation of the primary amine.Pyridine Nitrogen, Secondary/Tertiary Amine Nitrogen
Tridentate LigandAcylation with a reagent containing another donor atom (e.g., 2-picolinoyl chloride).Pyridine Nitrogen, Amide Nitrogen, Second Pyridine Nitrogen

This table illustrates how this compound can be chemically modified to produce various types of chelating ligands.

Exploration of Metal Coordination Complexes for Research Applications

The ligands derived from this compound can be used to form coordination complexes with a wide range of transition metals, such as palladium, platinum, copper, and iron. rsc.orgnih.gov These complexes can have diverse applications, for instance, as catalysts in organic reactions like cross-coupling reactions or hydrogenations. The electronic and steric properties of the ligand, influenced by the isopropyl group and any modifications to the amine, can be fine-tuned to optimize the performance of the metal catalyst. Furthermore, the resulting metal complexes can be investigated for their interesting photophysical, magnetic, or biological properties.

Precursor in the Synthesis of Research Probes and Chemical Tools for Mechanistic Studies (non-clinical)

Chemical probes are essential tools for elucidating biological pathways and studying the mechanisms of chemical reactions. The structural motifs present in this compound make it a suitable starting material for the synthesis of such probes. The primary amine can be readily functionalized to attach reporter groups, such as fluorescent tags or biotin, while the pyridine ring can serve as a recognition element for specific targets.

Although direct examples of research probes derived from this compound are not prominently reported, the general strategy of using substituted pyridyl-methanamine scaffolds is a common approach in the design of chemical tools. For instance, the amine handle allows for straightforward amide bond formation or reductive amination to link the core structure to other molecular fragments. The isopropyl group can provide a specific steric signature that may enhance binding affinity or selectivity for a particular biological target or chemical environment. The development of novel probes based on this scaffold for non-clinical mechanistic studies remains an active area of interest for synthetic and medicinal chemists.

Contributions to Novel Methodology Development in Organic Synthesis

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry and enabling the efficient construction of complex molecules. This compound can play a role in this area both as a reactant and as a ligand for catalytic systems that facilitate novel transformations.

The reactivity of the primary amine and the pyridine ring can be exploited in the development of new multi-component reactions or cascade sequences. For example, the amine can participate in imine formation, which can then undergo further reactions, while the pyridine nitrogen can act as a directing group or a catalyst in certain transformations. Furthermore, as a ligand, this compound can be used to modulate the reactivity and selectivity of metal catalysts, leading to the discovery of new synthetic methods. The interplay of steric and electronic effects imparted by the isopropyl and pyridyl groups can lead to unique reactivity patterns that are not observed with other ligands. While specific, named reactions or methodologies directly attributed to the use of this compound are not widely established, its potential as a tool in the development of novel synthetic strategies is significant.

Spectroscopic and Advanced Analytical Characterization Techniques for Research on 5 Isopropylpyridin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (5-Isopropylpyridin-2-yl)methanamine by mapping the carbon and hydrogen framework. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the ring's electron-withdrawing nature. The proton at position 6 is expected to be the most downfield, influenced by the adjacent nitrogen atom. The protons at positions 3 and 4 will show distinct splitting patterns based on their coupling with each other. The methine proton of the isopropyl group (-CH(CH₃)₂) is expected to appear as a septet, while the methyl protons (-CH(CH₃)₂) will resonate as a doublet further upfield. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) will likely appear as a singlet, and the amine protons (-CH₂NH₂) may present as a broad singlet. ucl.ac.uknetlify.app

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the pyridine ring will resonate at lower field (typically δ 120-160 ppm). The carbon attached to the nitrogen (C2 and C6) are generally the most deshielded. The carbons of the isopropyl group will appear at a higher field, with the methine carbon being more downfield than the two equivalent methyl carbons. The methylene carbon of the aminomethyl group will also have a characteristic chemical shift. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H3~7.5 (dd)~136.0
Pyridine H4~7.2 (d)~120.0
Pyridine H6~8.4 (d)~149.0
Isopropyl CH~3.0 (septet)~34.0
Isopropyl CH₃~1.2 (d)~24.0
Methylene CH₂~3.9 (s)~46.0
Amine NH₂~1.8 (br s)-
Pyridine C2-~160.0
Pyridine C5-~138.0
(Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the coupled aromatic protons (H3, H4, and H6) and between the isopropyl methine proton and the isopropyl methyl protons. This helps to trace out the spin systems within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals (e.g., linking the doublet at ~1.2 ppm to the methyl carbons of the isopropyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show correlations between the isopropyl methine proton and the C4 and C6 carbons of the pyridine ring, confirming the position of the isopropyl group. It would also show a correlation between the methylene protons (-CH₂NH₂) and the C2 carbon of the pyridine ring, confirming the attachment of the aminomethyl group. libretexts.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.

The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several characteristic pathways. A common fragmentation for primary amines is the α-cleavage, which would involve the loss of a hydrogen radical to form a stable iminium ion. Another significant fragmentation pathway for this molecule is the benzylic cleavage, leading to the loss of the •NH₂ radical and formation of a tropylium-like ion, or the loss of the aminomethyl group to form a pyridinium (B92312) ion. The isopropyl group can also fragment, typically by losing a methyl radical (•CH₃) to form a secondary carbocation. chemguide.co.ukarkat-usa.orgmiamioh.edu

Plausible Fragmentation Pathways for this compound

Fragment Ion (m/z) Proposed Structure/Loss Fragmentation Type
M⁺[C₁₀H₁₆N₂]⁺Molecular Ion
M-1Loss of •Hα-Cleavage at CH₂
M-15Loss of •CH₃Loss from isopropyl group
M-16Loss of •NH₂Benzylic-type cleavage
M-43Loss of •C₃H₇Loss of isopropyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes. cdnsciencepub.comcdnsciencepub.com

N-H Vibrations: The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and methylene groups appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of characteristic absorption bands in the 1400-1600 cm⁻¹ region. elixirpublishers.com Ring breathing modes and out-of-plane C-H bending vibrations are also observable at lower frequencies. researchgate.netacs.org

C-N Vibrations: The C-N stretching vibration of the aminomethyl group is expected in the 1000-1250 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The symmetric breathing modes of the pyridine ring often give a strong signal in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

For this compound, an X-ray crystal structure would confirm the planarity of the pyridine ring and reveal the exact spatial arrangement of the isopropyl and aminomethyl substituents relative to the ring. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack in the crystal lattice. rsc.orgresearchgate.net While a specific crystal structure for this exact compound may not be publicly available, analysis of related pyridine derivatives provides expected structural features.

Chromatographic and Purity Assessment Methodologies (e.g., HPLC, GC) in Research Contexts

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in a research context.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for analyzing the purity of polar organic compounds like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netpensoft.net Detection is often performed using a UV detector, set at a wavelength where the pyridine ring shows strong absorbance. This method can effectively separate the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can be analyzed by GC, often using a capillary column with a polar stationary phase. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram. GC can also be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture. nih.gov

These chromatographic methods are validated to ensure they are accurate, precise, and specific for the intended analysis, allowing for reliable quantification of the purity of this compound.

Computational and Theoretical Studies on 5 Isopropylpyridin 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For (5-Isopropylpyridin-2-yl)methanamine, such studies would elucidate the distribution of electrons and identify the most probable sites for chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for calculating the electronic structure and properties of molecules. nih.gov DFT calculations for this compound would focus on its ground state to determine its most stable electronic configuration. From this, key global reactivity descriptors can be calculated to predict its chemical behavior. researchgate.netmdpi.com

These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Other important reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from the molecule.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge. nih.gov

Reactivity DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Indicates electron-donating ability
LUMO EnergyELUMO-Indicates electron-accepting ability
Energy GapΔEELUMO - EHOMOIndicates chemical stability and reactivity
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to charge transfer
Chemical Potentialμ(EHOMO + ELUMO) / 2Relates to electronegativity
Electrophilicity Indexωμ2 / (2η)Quantifies electrophilic character

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov An MEP map displays the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red) would indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atom of the pyridine (B92270) ring. Regions of positive potential (colored blue) would indicate electron-deficient areas prone to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure. walisongo.ac.id It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule. This analysis can quantify the stability arising from hyperconjugation and delocalization, offering deeper insight into the molecule's electronic configuration and the nature of its chemical bonds.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of single bonds, this compound can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface, or free energy landscape, that governs the transitions between them. nih.govnih.gov

Computational methods can systematically rotate the flexible bonds within the molecule and calculate the energy of each resulting conformation. This process identifies the global and local energy minima on the potential energy landscape. researchgate.net The results of such an analysis are crucial for understanding how the molecule's three-dimensional shape influences its physical properties and biological activity. The free energy landscape provides a comprehensive view of the molecule's dynamic behavior, showing the most populated conformational states and the energy barriers separating them. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By mapping the entire reaction coordinate, from reactants to products, researchers can identify transition states—the highest energy points along the reaction pathway.

The calculation of activation energies (the energy difference between the reactants and the transition state) helps in predicting reaction rates and determining the most favorable reaction pathway among several possibilities. This theoretical approach provides a step-by-step view of bond-breaking and bond-forming processes that is often difficult to observe experimentally.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. nih.gov This capability is invaluable for structural elucidation and for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for this compound. researchgate.net By comparing the calculated spectrum with an experimental one, the proposed molecular structure can be confirmed. Discrepancies between theoretical and experimental values can often be rationalized in terms of solvent effects or conformational dynamics. semanticscholar.org

Vibrational Frequencies: The vibrational modes of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated. doi.org These calculations help in assigning the specific molecular motions (stretching, bending) to the observed spectral bands, providing a complete vibrational characterization of the molecule. researchgate.net

Hypothetical Predicted 1H NMR Chemical Shifts for this compound
Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Pyridine H (Position 6)8.4 - 8.6Singlet (or Doublet)
Pyridine H (Position 4)7.5 - 7.7Doublet of Doublets
Pyridine H (Position 3)7.2 - 7.4Doublet
Methylene (B1212753) (-CH2-)3.8 - 4.0Singlet
Isopropyl Methine (-CH-)2.9 - 3.1Septet
Amine (-NH2)1.5 - 2.5 (Broad)Singlet
Isopropyl Methyl (-CH3)1.2 - 1.4Doublet

Emerging Research Areas and Future Directions for 5 Isopropylpyridin 2 Yl Methanamine

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to (5-Isopropylpyridin-2-yl)methanamine and its derivatives is a fundamental area of research. While standard methods for the synthesis of substituted pyridines exist, the focus in emerging research is on improving yield, reducing the number of steps, and employing more environmentally benign reagents and conditions. researchgate.netorganic-chemistry.org

One potential strategy involves a multi-component reaction, which allows for the construction of the substituted pyridine (B92270) ring in a single step from simple precursors. researchgate.net Another approach could be the late-stage functionalization of a pre-existing pyridine ring, which would offer a more flexible route to a variety of derivatives. rsc.org The introduction of the isopropyl group could be achieved through transition metal-catalyzed cross-coupling reactions, while the methanamine group could be installed via the reduction of a nitrile or the amination of a methyl group.

Future research will likely focus on the development of catalytic methods that allow for the direct and selective introduction of the isopropyl and methanamine groups, as well as the stereoselective synthesis of chiral derivatives. escholarship.org

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Key Features Potential Advantages Potential Challenges
Multi-component Reactions One-pot synthesis from simple precursors. researchgate.net High atom economy, reduced waste, and simplified purification. Optimization of reaction conditions can be complex.
Cross-Coupling Reactions Introduction of the isopropyl group via Suzuki or Negishi coupling. High functional group tolerance and broad substrate scope. Requires pre-functionalized starting materials.
Reduction of Nitriles Conversion of a cyano group to a methanamine group. A reliable and well-established transformation. The synthesis of the nitrile precursor may be challenging.
Direct C-H Functionalization Direct introduction of the isopropyl or methanamine group onto the pyridine ring. High step economy and avoids pre-functionalization. Achieving high regioselectivity can be difficult.

Development of New Applications in Functional Materials (e.g., as linkers in coordination polymers, MOFs)

The bifunctional nature of this compound, with its coordinating pyridine nitrogen and amine group, makes it an attractive candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.orgmdpi.com These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. publish.csiro.au

The isopropyl group on the pyridine ring could play a significant role in tuning the properties of the resulting materials. It could, for example, introduce hydrophobicity into the pores of a MOF, which could be beneficial for the selective adsorption of nonpolar molecules. Furthermore, the steric bulk of the isopropyl group could influence the packing of the coordination polymer chains or the topology of the MOF, leading to novel structures with unique properties. mdpi.com

Future research in this area will likely involve the systematic synthesis and characterization of coordination polymers and MOFs using this compound as a linker, and the investigation of their properties for various applications.

Table 2: Potential of this compound in Functional Materials

Material Type Role of the Compound Potential Influence of the Isopropyl Group Potential Applications
Coordination Polymers Organic linker connecting metal centers. Control of dimensionality and inter-chain interactions. Luminescent materials, sensors.
Metal-Organic Frameworks (MOFs) Building block for porous frameworks. researchgate.net Tuning of pore size, shape, and surface properties. mdpi.com Gas storage and separation, catalysis. publish.csiro.au
Hybrid Materials Functional component in composite materials. Enhancement of interfacial compatibility and properties. Membranes, coatings.

Advanced Catalytic Applications of its Derivatives in Organic Transformations

Derivatives of this compound have the potential to serve as ligands for transition metal catalysts, opening up a wide range of applications in organic synthesis. tcu.edu The pyridine nitrogen and the amine group can coordinate to a metal center, forming a stable chelate complex. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn can influence the activity and selectivity of the catalyst. nih.gov

The isopropyl group, being an electron-donating group, would increase the electron density on the pyridine ring, which could enhance the catalytic activity of a coordinated metal center. nih.gov Furthermore, the steric bulk of the isopropyl group could be used to control the stereoselectivity of a catalytic reaction. researchgate.net

Future research in this area could focus on the synthesis of a library of this compound derivatives with different substituents and the screening of their metal complexes for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenation, and oxidation. nih.gov

Table 3: Potential Catalytic Applications of this compound Derivatives

Catalytic Reaction Potential Role of the Ligand Potential Advantages
Cross-Coupling Reactions Stabilizing the active metal species and influencing selectivity. nih.gov Enhanced catalyst stability and product yield.
Asymmetric Hydrogenation Creating a chiral environment around the metal center. researchgate.net High enantioselectivity in the synthesis of chiral molecules.
Oxidation Reactions Modulating the redox potential of the metal catalyst. High efficiency and selectivity in oxidation processes.
Polymerization Controlling the growth of polymer chains. Synthesis of polymers with well-defined structures and properties.

Integration into Supramolecular Assemblies for Molecular Recognition and Self-Assembly Research

The ability of this compound to participate in hydrogen bonding (via the amine group) and metal coordination (via the pyridine nitrogen) makes it a versatile building block for the construction of supramolecular assemblies. rsc.org These assemblies are formed through non-covalent interactions and can exhibit a wide range of interesting properties, such as molecular recognition and self-healing.

The isopropyl group could play a crucial role in directing the self-assembly process. Its hydrophobic nature could drive the aggregation of the molecules in aqueous solution, while its steric bulk could be used to control the geometry of the resulting assemblies. For example, it could be used to create hydrophobic pockets within a supramolecular structure, which could be used for the selective binding of guest molecules.

Future research in this area could explore the self-assembly of this compound and its derivatives in different solvents and in the presence of various metal ions and guest molecules. The resulting supramolecular structures could be characterized using a variety of techniques, such as X-ray crystallography, NMR spectroscopy, and microscopy.

Unexplored Chemical Transformations and Derivatizations for Academic Discovery

The rich chemistry of the pyridine ring and the amine group offers a plethora of opportunities for unexplored chemical transformations and derivatizations of this compound. nih.gov These transformations could lead to the synthesis of novel compounds with interesting properties and applications.

For example, the pyridine ring could be further functionalized through electrophilic or nucleophilic substitution reactions, while the amine group could be derivatized to form amides, imines, or ureas. researchgate.netresearchgate.net The compound could also be used as a scaffold for the synthesis of more complex molecules, such as macrocycles and cages. rsc.org

The exploration of the chemical reactivity of this compound could not only lead to the discovery of new compounds and reactions, but also provide a deeper understanding of the fundamental principles of organic chemistry.

Table 4: Potential Unexplored Derivatizations and Their Applications

Functional Group Targeted Potential Derivatization Potential Applications of the Product
Pyridine Ring Electrophilic substitution (e.g., nitration, halogenation). nih.gov Synthesis of new ligands with modified electronic properties.
Amine Group Acylation, alkylation, formation of Schiff bases. researchgate.net Synthesis of new catalysts, probes, and bioactive molecules.
Both Functional Groups Intramolecular cyclization reactions. Synthesis of novel heterocyclic compounds.
Attachment to Solid Support Covalent attachment to polymers or inorganic materials. Development of heterogeneous catalysts, sensors, and separation media.

Q & A

Q. What are the recommended synthetic routes for (5-Isopropylpyridin-2-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of 5-isopropylpyridine-2-carbaldehyde using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Optimization requires precise control of temperature (20–50°C), pH (neutral to mildly acidic), and stoichiometric ratios to maximize yield and purity . Continuous flow reactors and automated systems can enhance reproducibility and scalability, as seen in structurally similar pyridine derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the position of the isopropyl and methanamine groups. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Thin-layer chromatography (TLC) is used for real-time reaction monitoring .

Q. What safety protocols should be followed given the limited toxicity data for this compound?

Due to insufficient acute and chronic toxicity data, handle the compound in a fume hood with personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation or skin contact, and dispose of waste via approved hazardous material protocols. Toxicity assessments should precede in vivo studies .

Advanced Research Questions

Q. How does the substitution pattern (e.g., isopropyl at position 5) influence the compound’s reactivity and pharmacological profile?

The isopropyl group introduces steric hindrance, reducing electrophilic substitution reactivity at the pyridine ring. Electronically, it slightly donates electrons via hyperconjugation, stabilizing intermediates in nucleophilic reactions. Comparative studies with analogs (e.g., 5-methyl or trifluoromethyl derivatives) show that bulkier substituents enhance receptor binding selectivity, particularly for serotonin receptors (e.g., 5-HT1A) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Strategies include:

  • Reproducibility checks : Validate synthesis and purification steps (e.g., column chromatography vs. recrystallization).
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Structural analogs : Compare activity with derivatives like (5-Trifluoromethylpyridin-2-yl)methanamine to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to receptors like 5-HT1A. Key parameters include:

  • Binding affinity : Calculated via free energy perturbation (FEP).
  • Ligand-receptor interactions : Hydrogen bonding with Ser159 and hydrophobic interactions with Phe362 in the receptor pocket. Experimental validation via surface plasmon resonance (SPR) or radioligand assays confirms predictions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies show:

  • Acidic conditions : Degradation via protonation of the pyridine nitrogen, leading to ring-opening at pH < 3.
  • Thermal stability : Stable up to 150°C; decomposition observed at higher temperatures via TGA-DSC. Storage recommendations: -20°C in inert atmosphere (argon) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.